molecular formula C27H45IO B1193949 Iodocholesterol (131I) CAS No. 42220-21-3

Iodocholesterol (131I)

Cat. No.: B1193949
CAS No.: 42220-21-3
M. Wt: 516.6 g/mol
InChI Key: FIOAEFCJGZJUPW-ODFYUTSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocholesterol (131I), also known as NP-59, is a radioiodine-labeled cholesterol analog used in scientific research as a diagnostic tracer for the adrenal cortex. Its primary research application is in the study of adrenal gland disorders, where it is utilized to visualize functional adrenal tissue. Due to its structural similarity to cholesterol, Iodocholesterol (131I) is taken up by adrenal cortical cells via LDL receptors and, once inside the cells, is esterified and stored, allowing for clear imaging . This compound has significant research value for investigating conditions such as primary aldosteronism, a common cause of secondary hypertension. In this context, Iodocholesterol (131I) scintigraphy is a valuable functional imaging tool to help differentiate between unilateral aldosterone-producing adenomas (APA) and bilateral adrenal hyperplasia (BAH), a critical distinction that guides appropriate treatment strategies . Studies have shown its utility in the lateralization of APA, with SPECT/CT imaging further enhancing its sensitivity and specificity . The compound has also been used in research related to Cushing's syndrome and the localization of adrenal remnants . The chemical formula is C₂₇H₄₅IO, with a molecular weight of 516.562 g/mol for the I-131 isotope . This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42220-21-3

Molecular Formula

C27H45IO

Molecular Weight

516.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4

InChI Key

FIOAEFCJGZJUPW-ODFYUTSGSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C

Other CAS No.

42220-21-3

Origin of Product

United States

Mechanistic Basis of Iodocholesterol 131i Interaction in Biological Systems Research Context

Cellular Transport and Uptake Mechanisms of Iodocholesterol (B1628986) (131I)

The accumulation of Iodocholesterol (131I) in the adrenal cortex is a highly specific process, primarily mediated by a receptor-driven pathway designed for cholesterol acquisition from circulating lipoproteins.

The primary source of cholesterol for steroidogenesis in adrenal cortical cells is plasma low-density lipoprotein (LDL). nih.gov These cells are equipped with a high number of cell surface receptors that specifically recognize and bind to LDL particles. elsevierpure.comnih.govelsevierpure.com Research in cultured bovine and mouse adrenocortical cells has demonstrated that the binding of LDL to these high-affinity receptors is the initial and rate-limiting step for cholesterol uptake. elsevierpure.comnih.gov

As an analog of cholesterol, Iodocholesterol (131I), when incorporated into LDL particles, follows this same transport pathway. The LDL-Iodocholesterol (131I) complex circulates in the bloodstream and is taken up by adrenal cells through this receptor-mediated endocytosis. nih.govelsevierpure.com The expression and activity of LDL receptors are, in turn, regulated by intracellular cholesterol levels and hormonal stimulation, such as by the adrenocorticotropic hormone (ACTH), which can enhance receptor activity to meet the demands of steroid synthesis. nih.gov Therefore, the selective and high-level accumulation of Iodocholesterol (131I) in the adrenal glands is a direct consequence of the tissue's high expression of LDL receptors and its reliance on this pathway for steroid hormone production.

Following the binding of the LDL-Iodocholesterol (131I) complex to the LDL receptor on the surface of an adrenal cortical cell, the receptor-ligand complex is internalized into the cell. This process occurs via endocytosis, where the cell membrane invaginates to form intracellular vesicles containing the complex.

Once inside the cell, these vesicles traffic to and fuse with lysosomes. elsevierpure.comnih.gov Within the acidic environment of the lysosomes, the protein component of the LDL particle is hydrolyzed, and the cholesteryl esters—including the iodocholesterol esters—are broken down by lysosomal acid lipase. This releases free Iodocholesterol (131I) along with native cholesterol into the cytoplasm. elsevierpure.com From the cytoplasm, the released cholesterol is then transported to other subcellular locations, primarily the endoplasmic reticulum for esterification and storage, or the mitochondria to serve as a substrate for steroidogenesis. nih.gov

Intracellular Processing and Metabolic Fate in Research Models

After its release from lysosomes, Iodocholesterol (131I) undergoes further intracellular processing that determines its retention and fate within the adrenal cortical cells.

Free cholesterol that is not immediately used for steroid synthesis is typically esterified for storage within intracellular lipid droplets. This process is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). Research has shown that Iodocholesterol (131I) is also a substrate for this esterification process. umich.edu In experimental models, the administration of iodocholesterol leads to the formation of its esterified form within adrenal tissue. umich.edu For instance, studies in hypercholesterolemic rabbits using the iodocholesterol analog 131I-6β-iodomethyl-19-norcholesterol (NP-59) demonstrated an increase in the circulating esters of the tracer, highlighting that it undergoes esterification similarly to endogenous cholesterol. nih.gov This intracellular trapping via esterification contributes significantly to the prolonged retention of the radiotracer in the adrenal cortex, which is essential for successful scintigraphic imaging.

A key characteristic of Iodocholesterol (131I) that makes it a suitable imaging agent is its relative resistance to extensive metabolism and degradation within the adrenal cell. Unlike native cholesterol, which is rapidly converted into various steroid hormones, iodocholesterol's molecular structure, particularly the presence of the iodine atom, hinders its efficient use by steroidogenic enzymes. umich.edu Early studies with 19-Iodocholesterol-125I noted that it was significantly less susceptible to rapid in vivo deiodination compared to other radioiodinated steroids developed at the time. umich.edu While it mimics the uptake and initial processing of cholesterol, it is not a preferred substrate for the enzymatic cascades of steroidogenesis. This metabolic stability ensures that the radioactive signal remains concentrated in the adrenal tissue for a sufficient period to allow for imaging, rather than being rapidly cleared or incorporated into exported steroid products.

Interaction with Steroidogenesis Pathways in Experimental Systems

While Iodocholesterol (131I) itself is not significantly metabolized into steroid hormones, the pathway it traces—the LDL receptor-mediated uptake of cholesterol—is intrinsically linked to the regulation of steroidogenesis. The availability of cholesterol derived from LDL is a critical regulatory point for steroid production. elsevierpure.comnih.gov

Experimental studies have shown that the function of the LDL receptor can directly influence the output of glucocorticoids. In a mouse model where adrenal LDL receptor function was specifically modulated, the restoration of this receptor's function led to a significant reduction in ACTH-stimulated steroidogenesis. nih.gov This effect was associated with a marked decrease in the transcript level of HSD3B2, a key enzyme in the steroidogenesis pathway. nih.gov This suggests an inhibitory feedback mechanism where high cholesterol uptake via the LDL receptor pathway can downregulate the expression of steroidogenic enzymes. By tracing this uptake pathway, Iodocholesterol (131I) provides a functional readout of a process that is not only crucial for cholesterol supply but also involved in the intricate regulation of hormone synthesis.

Data from Research Models

The following tables summarize findings from experimental systems studying the behavior of iodocholesterol and the LDL receptor pathway.

Table 1: Adrenocortical LDL Receptor Function and Steroidogenesis Findings from an in vivo study on adrenal transplanted mice.

Experimental GroupPlasma Corticosterone Levels (ACTH-stimulated)HSD3B2 Transcript Level in Adrenal Transplant
Adrenal Transplant with functional LDLR44-59% lower than control nih.gov62% reduction nih.gov
Adrenal Transplant lacking LDLR (Control)BaselineBaseline

Table 2: Biodistribution of NP-59 in a Rabbit Model of Hypercholesterolemia (HC) Comparison of NP-59 distribution 48 hours post-administration.

ParameterHypercholesterolemic RabbitsControl Rabbits
Serum Cholesterol Levels1940 +/- 248 mg/dl nih.gov268 +/- 62 mg/dl nih.gov
Adrenal Cortical Uptake of NP-59Decreased nih.govBaseline
NP-59 Metabolites in Adrenal TissueNo significant difference nih.govNo significant difference nih.gov
NP-59 Esters in SerumIncreased nih.govBaseline

Biodistribution and Pharmacokinetics of Iodocholesterol 131i in Preclinical Research Models

In Vivo Distribution Patterns in Animal Models

The in vivo distribution of Iodocholesterol (B1628986) (131I) is characterized by its targeted uptake in tissues with high cholesterol metabolism, most notably the adrenal glands.

Studies in both rodent and canine models have demonstrated a consistent pattern of Iodocholesterol (131I) and its analog NP-59 distribution, with the highest concentration observed in the adrenal glands, followed by the liver, and to a lesser extent, other organs.

In Sprague-Dawley rats, the tissue uptake of NP-59 has been quantified at various time points post-injection. The adrenal glands show a significant and progressive uptake, highlighting their role as the primary target organ. The liver also demonstrates considerable uptake, reflecting its central role in cholesterol metabolism and clearance.

Comparative Organ Uptake of NP-59 in Rats (% kg dose/g)

Time Post-InjectionAdrenalsLiverSpleenHeart
3 hours 0.897± 0.0890.072± 0.007--
24 hours 1.345 ± 0.123---

Data adapted from studies on NP-59 in Sprague-Dawley rats.

The accumulation of Iodocholesterol (131I) and its derivatives in target tissues is a dynamic process that evolves over time. The adrenal glands exhibit a progressive increase in tracer concentration, which is a key feature for successful imaging.

In rats, the uptake of NP-59 in the adrenal glands shows a consistent increase from 3 to 24 hours post-injection. This sustained accumulation is indicative of the specific trapping and utilization of the cholesterol analog by adrenocortical cells. The liver, on the other hand, shows a different kinetic profile, with initial high uptake followed by clearance, which is consistent with its role in processing and excreting cholesterol and its analogs. The gallbladder also shows activity, which is related to the biliary excretion of the compound.

Comparative Pharmacokinetics of Iodocholesterol (131I) and NP-59 in Experimental Animals

NP-59, or 6-beta-iodomethyl-19-norcholesterol, is a derivative of Iodocholesterol. Preclinical studies have indicated that NP-59 has a higher affinity for the adrenal cortex compared to the original Iodocholesterol (131I). This enhanced uptake is a significant advantage for adrenal imaging, as it can lead to better target-to-background ratios and improved image quality. While direct, side-by-side pharmacokinetic data in the same animal model is limited in the available literature, the general consensus from various preclinical evaluations is the superiority of NP-59 in terms of adrenal accumulation.

Excretion and Elimination Pathways in Preclinical Subjects (e.g., Urinary, Fecal)

The elimination of Iodocholesterol (131I) and its metabolites occurs through both urinary and fecal pathways. The primary route of excretion for cholesterol and its derivatives is through the biliary system into the feces. The liver takes up the compound from the circulation, metabolizes it, and excretes it into the bile, which is then released into the intestine. A portion of the compound and its metabolites can be reabsorbed in the gut and re-enter circulation, a process known as enterohepatic circulation. The remainder is eliminated in the feces.

A smaller fraction of the radioactivity is excreted through the urinary system. The exact percentages of urinary and fecal excretion can vary depending on the animal model and the specific chemical form of the iodocholesterol derivative.

Influence of Experimental Conditions on Biodistribution

The biodistribution of Iodocholesterol (131I) can be influenced by various physiological and pathological conditions.

Hypercholesterolemia, a condition of elevated cholesterol levels in the blood, has been shown to affect the biodistribution of Iodocholesterol (131I) derivatives. In a study using a rabbit model of diet-induced hypercholesterolemia, a decrease in the adrenal cortical uptake of NP-59 was observed. nih.gov This is likely due to the increased endogenous pool of cholesterol competing with the radiolabeled analog for uptake by the adrenal cells. nih.gov

Interestingly, while the adrenal uptake was reduced, the study found no significant differences in the relative proportions of NP-59 or its metabolites in the bile and adrenal tissues of hypercholesterolemic rabbits compared to control animals. nih.gov However, an increase in NP-59 esters was observed in the serum of the hypercholesterolemic group. nih.gov These findings suggest that high levels of circulating cholesterol can competitively inhibit the uptake of Iodocholesterol (131I) by the adrenal glands, a factor that could have implications for the clinical use of this radiopharmaceutical in patients with hyperlipidemia.

Effects of Cold Stress on Iodocholesterol (131I) Uptake in Brown Adipose Tissue (BAT)

Preclinical research has demonstrated that exposure to cold stress significantly enhances the uptake of Iodocholesterol (131I), also referred to as NP-59, in brown adipose tissue (BAT). researchgate.netauctoresonline.org This phenomenon is noteworthy as BAT was the only tissue to show a significant increase in NP-59 accumulation under these conditions. researchgate.net Studies in male Sprague-Dawley rats have provided detailed insights into this targeted increase in cholesterol uptake by activated BAT. researchgate.net

In these studies, animals were exposed to a cold environment (6–8 °C) overnight before receiving Iodocholesterol (131I). researchgate.net The subsequent analysis of tissue radioactivity revealed a marked difference in BAT uptake between the cold-stressed group and the control group kept at room temperature. researchgate.netauctoresonline.org The increase in NP-59 uptake in the BAT of cold-stressed animals was observed to be 1.84-fold at 30 minutes post-injection and remained elevated at 1.44-fold at 48 hours post-injection when compared to the room temperature controls. researchgate.net In contrast, the uptake of NP-59 in the adrenal glands, another site of significant accumulation, remained unchanged by cold stress. researchgate.netauctoresonline.org

The specific and significant increase of Iodocholesterol (131I) in brown adipose tissue following cold activation highlights the role of this tissue in cholesterol uptake, which may have implications for understanding its metabolic function in managing hyperlipidemia. researchgate.net

The detailed biodistribution data from a study on Sprague-Dawley rats is presented below, comparing NP-59 uptake in various tissues under room temperature and cold exposure conditions. The data illustrates the selective enhancement of uptake in BAT. auctoresonline.org

Table 1: NP-59 Distribution in Normal Rat Tissues: Room Temperature vs. Cold Exposure auctoresonline.org

Tissue concentration is expressed as 10⁻³% kilogram dose/gram ± Standard Error.

OrganCondition0.5 h3 h24 h48 h
BAT Room Temp.0.096±0.0100.143±0.0130.182±0.0080.175±0.014
Cold 0.177±0.022 0.234±0.014 0.254±0.010 0.252±0.010
Adrenal Room Temp.3.555±0.2176.475±1.00115.870±0.36120.220±1.580
Cold2.632±0.1096.735±0.53513.700±1.22020.620±1.090
Heart Room Temp.0.076±0.0020.123±0.0140.130±0.0070.105±0.007
Cold0.086±0.0070.115±0.0050.131±0.0020.097±0.002
Liver Room Temp.1.402±0.0480.893±0.0860.276±0.0250.157±0.011
Cold1.208±0.0830.754±0.0040.277±0.0050.166±0.003
Spleen Room Temp.0.540±0.0130.711±0.070.411±0.0160.244±0.013
Cold0.445±0.0850.703±0.0330.371±0.0200.242±0.011
Muscle Room Temp.0.019±0.0030.025±0.0110.026±0.0020.025±0.002
Cold0.014±0.0010.024±0.0020.024±0.0010.023±0.001

* p<0.05 as compared to room temperature controls.

Applications of Iodocholesterol 131i As a Research Tool in Experimental Biology

Investigation of Adrenal Gland Physiology and Pathophysiology in Animal Models

Iodocholesterol (B1628986) (131I) is extensively used in animal models to explore the complex functions of the adrenal cortex. As cholesterol is the essential precursor for all steroid hormones, the uptake of its radiolabeled analog directly reflects the level of steroidogenic activity. ahajournals.org This allows researchers to visualize and quantify adrenal function in conditions of health and disease.

Iodocholesterol (131I) scintigraphy is a valuable technique for differentiating between adrenal cortical hyperplasia (a diffuse enlargement and overactivity of the adrenal cortex) and adenomas (benign tumors) in experimental animal models. The pattern of radiotracer uptake helps to characterize the nature of the adrenal lesion.

In studies involving animal models of primary aldosteronism, suppression scintiscans using 131I-19-iodocholesterol have been used to distinguish between adenomas and hyperplasia. nih.gov Unilateral uptake of the tracer that becomes visible within five days of injection is consistent with an adenoma. nih.gov In contrast, experimental models of nodular hyperplasia typically show early uptake of the radiotracer in both adrenal glands. nih.gov This distinction is crucial for understanding the pathophysiology of these conditions. For instance, in a study on dogs with induced adrenal cortical hyperplasia, 131I-19-iodocholesterol was used to evaluate the glands, which appeared enlarged with a widened cortex upon examination. nih.gov

The insights gained from these animal studies are foundational for interpreting clinical scans. The ability to correlate scintigraphic images with histologic findings in experimental models enhances the diagnostic accuracy of the technique. nih.gov

The accumulation of Iodocholesterol (131I) in the adrenal glands is directly linked to their steroid-producing activity, making it an excellent tool for assessing their functional status in research animals. ahajournals.org The tracer is taken up via low-density lipoprotein (LDL) receptors on adrenocortical cells and internalized, entering the pathway for steroid hormone synthesis. ahajournals.org This mechanism allows researchers to probe the physiological and biochemical state of the adrenal cortex.

Experimental manipulation in animal models can alter the uptake of the tracer, providing insights into regulatory mechanisms. For example, studies in rats have shown that administering pharmacological preparations can increase the selective accumulation of 19-iodocholesterol-131I in the adrenal glands, optimizing conditions for imaging and functional assessment.

Furthermore, the functional state of the adrenal glands under specific metabolic conditions has been evaluated using Iodocholesterol (131I). In a rabbit model of hypercholesterolemia, the biodistribution of 131I-6β-iodomethyl-19-norcholesterol (NP-59) was assessed to understand how an expanded cholesterol pool affects adrenal function. auctoresonline.org The study found that adrenal cortical uptake of NP-59 was decreased in the hypercholesterolemic rabbits, demonstrating how systemic lipid levels can modulate adrenal steroidogenic activity. auctoresonline.org

Research on Cholesterol Metabolism and Trafficking Beyond Adrenal Glands

While the adrenal gland is a primary focus, the role of Iodocholesterol (131I) as a cholesterol analog allows its use in studying lipid metabolism in other tissues and in various disease models.

Iodocholesterol (131I) has proven useful in animal models designed to study disorders of lipid homeostasis. By tracing the distribution and uptake of a cholesterol analog, researchers can investigate the alterations in cholesterol trafficking that occur in metabolic diseases.

A key example is its use in a rabbit model of hypercholesterolemia, created by feeding the animals a high-cholesterol diet. auctoresonline.org In this model, researchers used NP-59 to examine how elevated serum cholesterol impacts the biodistribution of the tracer. auctoresonline.org The study revealed that while adrenal uptake was decreased, the hypercholesterolemic animals showed an increase in NP-59 esters in their serum compared to control animals. auctoresonline.org This highlights the tracer's utility in dissecting the complex changes in lipid metabolism and transport that characterize such disease states.

Table 1: Serum Cholesterol Levels in an Experimental Rabbit Model of Hypercholesterolemia
Animal GroupNumber of AnimalsMean Serum Cholesterol (mg/dL)
Hypercholesterolemic Rabbits41940 ± 248
Control Rabbits7268 ± 62

This table presents data from a study on rabbits, showing the significant difference in serum cholesterol levels between the control group and the group fed a cholesterol-supplemented diet. Such models are used to study the effects of hypercholesterolemia on the biodistribution of Iodocholesterol (131I). Data sourced from PubMed. auctoresonline.org

Recent experimental biology has explored the role of Iodocholesterol (131I) in studying the metabolic activity of brown adipose tissue (BAT), a key site for non-shivering thermogenesis. Activated BAT consumes large amounts of lipids to produce heat, and understanding cholesterol uptake is important for research into managing hyperlipidemia and obesity. auctoresonline.org

In a study using male Sprague-Dawley rats, researchers investigated the uptake of NP-59 in BAT activated by cold stress. auctoresonline.org Animals were kept in a cold environment overnight to stimulate BAT thermogenesis before being administered the radiotracer. auctoresonline.org The results showed that cholesterol uptake significantly increased in the cold-activated BAT. This finding demonstrates that Iodocholesterol (131I) can be used as a research tool to probe the physiological mechanisms of BAT, specifically how it utilizes cholesterol during thermogenesis. auctoresonline.org This application opens avenues for studying the impact of BAT activation on systemic lipid clearance.

Table 2: Uptake of I-131-MIBG in Rat Tissues Under Cold Stress
TissueUptake (10-3% kg dose/g ± S.E.)
Brown Adipose Tissue (BAT)0.626 ± 0.064
Heart0.460 ± 0.054
Spleen0.210 ± 0.038
Liver0.072 ± 0.007
Muscle0.050 ± 0.004

This table shows the comparative uptake of a radiotracer in various tissues of cold-stressed rats, highlighting the significantly higher uptake in sympathetically innervated organs like Brown Adipose Tissue (BAT) and the heart. Similar principles apply to studying the uptake of cholesterol-based tracers like NP-59 in activated BAT. Data sourced from Auctores. auctoresonline.org

Comparative Research and Development of Novel Radiotracers

The use of Iodocholesterol (131I) in experimental biology has also spurred comparative research and the development of new and improved radiotracers for imaging. While effective, agents labeled with Iodine-131 (B157037) have limitations, such as relatively poor image resolution and a high radiation dose to the subject. nih.gov

Early research compared different forms of iodinated cholesterol, such as 131I-19-iodocholesterol and the improved 131I-6-iodocholesterol (also known as NP-59), with the latter showing superior adrenal uptake. nih.govnih.gov This demonstrates an evolutionary step in the development of adrenal-avid radiotracers.

More recently, the limitations of iodine-based isotopes have led to efforts to develop cholesterol analogs labeled with different radionuclides for use with more advanced imaging technologies like Positron Emission Tomography (PET). A significant development has been the creation of a fluorine-18 (B77423) analog of NP-59, termed FNP-59. nih.gov Preclinical studies in rodents and rabbits demonstrated that 18F-FNP-59 has a similar pharmacokinetic profile to the original NP-59 but results in decreased radiation exposure. nih.gov This comparative research aims to produce agents that offer higher-resolution images and are safer, potentially providing a noninvasive alternative to more complex procedures in both research and clinical settings. nih.gov

Benchmarking Iodocholesterol (¹³¹I) against Fluorine-18 Labeled Analogs (e.g., ¹⁸F-FNP-59) in Preclinical Studies

The development of positron emission tomography (PET) analogs of Iodocholesterol (¹³¹I) has been a significant area of research, aimed at overcoming the inherent limitations of the ¹³¹I isotope, such as its suboptimal imaging characteristics and higher radiation dosimetry. nih.govsnmjournals.org One such analog is ¹⁸F-FNP-59, a fluorine-18 labeled version of NP-59.

Preclinical studies have been crucial in comparing the performance of ¹³¹I-NP-59 with ¹⁸F-FNP-59. In vivo studies in animal models, including rats, have demonstrated that ¹⁸F-FNP-59 exhibits a similar pharmacokinetic profile to its ¹³¹I counterpart. nih.gov Both tracers show expected uptake in tissues that utilize cholesterol, such as the adrenal glands, liver, and gallbladder. nih.govnih.gov

The primary advantage of ¹⁸F-FNP-59 lies in the superior imaging qualities of the ¹⁸F positron-emitting radionuclide. nih.gov PET imaging with ¹⁸F-FNP-59 provides higher resolution images compared to the scintigraphy or SPECT images obtained with ¹³¹I-NP-59. nih.gov This improved resolution can be critical in experimental settings for the precise localization and characterization of small adrenal lesions. Furthermore, preclinical biodistribution studies have indicated that ¹⁸F-FNP-59 results in a decreased radiation exposure to the subject compared to ¹³¹I-NP-59. nih.gov

Manipulation of tracer uptake, a key aspect of functional adrenal imaging, has also been demonstrated in preclinical models with these agents. For instance, stimulation with cosyntropin (an ACTH analog) leads to improved uptake of both tracers, confirming that their accumulation is linked to the functional status of the adrenal cortex. nih.govnih.gov Conversely, dexamethasone suppression is used to inhibit ACTH-dependent cortisol production, which helps in unmasking abnormal aldosterone synthesis, a technique applied in studies with both tracers. nih.gov

Table 1: Comparison of ¹³¹I-NP-59 and ¹⁸F-FNP-59 in Preclinical Studies
FeatureIodocholesterol (¹³¹I) / NP-59¹⁸F-FNP-59
RadionuclideIodine-131 (Gamma Emitter)Fluorine-18 (Positron Emitter)
Imaging ModalityScintigraphy / SPECTPET
Image ResolutionLowerHigher nih.gov
Radiation DosimetryHigher nih.govLower nih.gov
Pharmacokinetic ProfileSimilar to ¹⁸F-FNP-59 nih.govSimilar to ¹³¹I-NP-59 nih.gov
Uptake MechanismCholesterol utilization for steroid synthesis snmjournals.orgCholesterol utilization for steroid synthesis snmjournals.org

Evaluation alongside other Experimental Adrenal Imaging Probes (e.g., Iodometomidate, Pentixafor)

In the landscape of experimental adrenal imaging, Iodocholesterol (¹³¹I) is evaluated alongside other probes that target different biological pathways. While direct head-to-head preclinical comparisons are not extensively detailed in the provided search results, the distinct mechanisms of action for agents like Iodometomidate and Pentixafor allow for a comparative evaluation.

Iodometomidate , labeled with isotopes like ¹²³I or ¹³¹I, and its PET analog ¹¹C-metomidate, are not cholesterol analogs. Instead, they are potent inhibitors of the adrenal steroidogenic enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). nih.govoup.com This mechanism provides a more direct measure of the expression of these key enzymes in adrenocortical tissue. In contrast, ¹³¹I-NP-59 uptake reflects the broader process of cholesterol utilization, which is the precursor for all steroid hormones. Research on ¹¹C-metomidate has shown high uptake in aldosterone-producing adenomas, suggesting its utility as a noninvasive alternative to adrenal vein sampling. oup.com Historically, scintigraphy with ¹³¹I-NP-59 was used for similar purposes but required lengthy protocols and dexamethasone suppression to enhance specificity. oup.com

Pentixafor , typically labeled with Gallium-68 (⁶⁸Ga), targets the C-X-C motif chemokine receptor 4 (CXCR4). snmjournals.org This receptor is overexpressed in various tumors, and its imaging provides a different dimension of biological information compared to tracers that measure steroidogenesis. Studies have investigated ⁶⁸Ga-Pentixafor PET/CT for the subtype diagnosis of primary aldosteronism, where it has shown a high concordance rate with surgical outcomes. researchgate.net Unlike ¹³¹I-NP-59, which is a functional imaging agent reflecting steroid production, Pentixafor acts as a ligand binding to an expressed protein, serving as a measure of that protein's expression. snmjournals.org The acknowledged shortcomings of ¹³¹I-NP-59, including its time-consuming acquisition protocol and the need for dexamethasone pretreatment, are points of comparison when evaluating newer agents like ⁶⁸Ga-Pentixafor. snmjournals.org

Table 2: Mechanistic Comparison of Adrenal Imaging Probes
Imaging ProbeTarget/MechanismBiological Information Provided
Iodocholesterol (¹³¹I)Cholesterol uptake and metabolismOverall steroidogenic activity snmjournals.org
Iodometomidate/MetomidateInhibition of CYP11B1 and CYP11B2 enzymes nih.govExpression of key steroid synthesis enzymes johnshopkins.edu
PentixaforBinding to CXCR4 receptor snmjournals.orgCXCR4 receptor expression

Methodological Development for Experimental Imaging with Iodocholesterol (¹³¹I)

Optimization of Imaging Protocols for Animal Scintigraphy and SPECT

Optimizing imaging protocols is critical for obtaining high-quality and reliable data in preclinical studies using Iodocholesterol (¹³¹I). A key aspect of these protocols is the timing of image acquisition. Due to the biological processing of cholesterol, there is a delay between tracer administration and optimal adrenal uptake. Experimental protocols often involve imaging at multiple time points, such as 24, 48, and 72 hours post-injection, to capture the peak tracer accumulation in the adrenal glands and allow for clearance from background tissues. oup.comfrontiersin.org In some cases, imaging may extend to 96 hours. oup.comfrontiersin.org

The use of single-photon emission computed tomography (SPECT) provides a significant advantage over traditional planar scintigraphy by offering three-dimensional localization of the tracer. The introduction of hybrid SPECT/CT systems has further enhanced methodological development. researchgate.net The CT component provides anatomical correlation, which is invaluable for:

Accurate Localization: Distinguishing adrenal uptake from uptake in adjacent structures like the liver, kidneys, and gastrointestinal tract. researchgate.net

Improved Sensitivity: Allowing for the detection of smaller adrenal lesions that might be missed on planar images. researchgate.net

Intra-gland Distribution: Assessing the pattern of tracer uptake within the adrenal gland itself, which can help differentiate nodular hyperplasia from a distinct adenoma. researchgate.net

A crucial component of the imaging protocol for functional adrenal assessment is the use of dexamethasone suppression. researchgate.net Dexamethasone suppresses the pituitary-adrenal axis, reducing ACTH-dependent uptake of ¹³¹I-NP-59 in normal adrenocortical tissue. This suppression enhances the contrast and visibility of ACTH-independent lesions, such as aldosterone-producing adenomas. researchgate.net

Quantitative Analysis Techniques for Tracer Uptake in Preclinical Research

Moving beyond qualitative image interpretation, quantitative analysis techniques are essential for objective assessment of Iodocholesterol (¹³¹I) uptake in preclinical research. A widely used method is a semiquantitative analysis based on region of interest (ROI) placement. oup.comnih.gov

The typical process involves:

ROI Definition: Manually or semi-automatically drawing ROIs over the target tissues (the adrenal glands) and a reference tissue on the SPECT images. oup.comfrontiersin.org The liver is commonly used as the reference organ due to its relatively stable tracer uptake. oup.com

Count Measurement: Measuring the radioactive counts within each defined ROI. To account for the duration of uptake, counts from multiple imaging sessions (e.g., 24, 48, and 72 hours) can be summed to obtain an integral count value. oup.comfrontiersin.org

Normalization: Normalizing the adrenal ROI counts to the counts from the reference tissue (liver). This step corrects for variations in injected dose and whole-body clearance of the tracer.

Uptake Calculation: Computing a final quantitative metric, often expressed as a percentage of relative uptake (UPT%). oup.comfrontiersin.orgnih.gov

This quantitative approach has proven valuable in experimental studies for discriminating between adrenal masses with different functional statuses. nih.gov For example, studies have shown that the UPT% variable can be a significant discriminant parameter to differentiate between subclinical and preclinical Cushing's syndrome, with high accuracy, sensitivity, and specificity. oup.comnih.gov This quantitative data provides a more objective and reproducible measure of adrenal function compared to visual assessment alone.

Limitations and Challenges in Research Utilizing Iodocholesterol 131i

Impact of Radiochemical Impurities on Research Outcomes

One of the most common and significant radiochemical impurities in ¹³¹I preparations is free radioiodide (¹³¹I⁻). nih.gov The presence of unbound ¹³¹I⁻ can obscure imaging results due to its uptake in non-target tissues that express the sodium-iodide symporter, such as the thyroid gland, salivary glands, and stomach. This can lead to an inaccurate assessment of the target tissue's uptake of iodocholesterol (B1628986).

Research has established the necessity of stringent quality control for ¹³¹I-19-iodocholesterol preparations. It is recommended that samples containing more than 8% ionic ¹³¹I-iodide undergo purification before use. nih.gov Techniques using weakly basic ion-exchange resins have been developed to effectively remove this contaminant. nih.gov Studies on other ¹³¹I-labeled radiopharmaceuticals have revealed that commercial preparations can contain variable and sometimes significant levels of free iodide, with some samples exceeding 2% impurity even before their expiration date. nih.gov The accumulation of such impurities over time underscores the importance of assessing radiochemical purity immediately before administration in a research setting. sums.ac.ir

Table 1: Common Radiochemical Impurities in Iodine-131 (B157037) Labeled Radiopharmaceuticals and their Potential Impact

Impurity Common Source Potential Impact on Research Outcomes
Free Radioiodide (¹³¹I⁻) Radiolysis, incomplete labeling reaction, decomposition during storage. Uptake in non-target tissues (thyroid, stomach), leading to high background signal and inaccurate quantification of target uptake. nih.gov
Other Labeled Species Side reactions during synthesis. Altered biodistribution, potentially localizing in different tissues and confounding the interpretation of the primary tracer's activity.
Hydrolyzed/Reduced Species Interaction with solvents or other components. Formation of colloids that may be taken up by the reticuloendothelial system (liver, spleen, bone marrow), creating artifacts in imaging studies. sums.ac.ir

Considerations for Background Signal in Experimental Imaging Studies

A significant challenge in experimental imaging with ¹³¹I-iodocholesterol is managing the background signal, which refers to radioactivity detected from non-target tissues. A high background can mask the signal from the target tissue (e.g., an adrenal adenoma), reducing the sensitivity and specificity of the imaging study.

The level of background signal is influenced by the pharmacokinetics of the radiotracer, including its rate of clearance from the blood and non-target organs. For instance, in studies using other ¹³¹I-labeled molecules, a high background signal was observed for a considerable time post-injection, necessitating a delay in imaging to allow for clearance and improve the target-to-background ratio. mdpi.com In adrenal imaging specifically, physiological uptake in adjacent organs, such as the liver, and clearance through the gastrointestinal tract can create a significant background signal that may interfere with the visualization of the adrenal glands. researchgate.net

The timing of image acquisition post-injection is a critical experimental parameter that must be optimized to achieve a sufficient contrast between the target and surrounding tissues. An imaging delay of several days is often required to allow for the clearance of non-target activity. researchgate.net The use of hybrid imaging techniques, such as SPECT/CT, can help to anatomically localize signals and differentiate true adrenal uptake from activity in the gastrointestinal tract, thereby improving diagnostic accuracy in research settings. hkjr.org

Resolution Constraints in Preclinical Imaging with Iodine-131

The physical properties of the ¹³¹I isotope present inherent limitations for high-resolution imaging, particularly in small animal models used in preclinical research. Iodine-131 decays via beta emission and also emits high-energy gamma photons, with a principal photopeak at 364 keV. radiopaedia.org

This high gamma energy poses a significant challenge for the collimators used in Single Photon Emission Computed Tomography (SPECT) systems. Collimators are designed to only allow photons traveling in a specific direction to reach the detector, but the high energy of ¹³¹I photons can lead to septal penetration, where photons pass through the collimator walls. researchgate.net This penetration degrades the spatial resolution of the resulting image, making it difficult to visualize small structures or accurately quantify radiotracer uptake in small lesions. mdpi.comradiopaedia.org

While ¹³¹I is widely used, the resulting images are generally of poor resolution compared to those obtained with lower-energy isotopes. radiopaedia.org Efforts to enhance preclinical ¹³¹I SPECT have focused on developing specialized high-energy collimators, such as those with clustered pinholes made of dense materials like tungsten. researchgate.netnih.gov Through such optimized systems and advanced image reconstruction algorithms, researchers have achieved a reconstructed image resolution of 0.6 mm in mice. researchgate.netnih.gov Despite these technological advancements, the resolution remains a limiting factor compared to other imaging modalities, affecting the ability to detect very small lesions and perform precise quantitative analysis in preclinical cancer models. mdpi.com

Table 2: Comparison of Iodine-131 Properties with another Radioisotope

Property Iodine-131 (¹³¹I) Technetium-99m (⁹⁹ᵐTc)
Principal Gamma Energy 364 keV 140 keV
Physical Half-Life ~8 days ~6 hours
Typical Imaging Resolution Lower (degraded by high energy) radiopaedia.org Higher
Implication for Research Poor resolution for small preclinical models, but long half-life allows for delayed imaging to improve target-to-background ratios. radiopaedia.org Excellent image quality, but short half-life is not suitable for tracers with slow biological uptake.

In Vivo Deiodination Phenomena and Their Influence on Research Data

Once administered, radioiodinated compounds like iodocholesterol can undergo deiodination, a metabolic process where the iodine atom is cleaved from the parent molecule. nih.gov This phenomenon can significantly confound the interpretation of biodistribution and imaging data in research studies.

The cleavage of ¹³¹I from the cholesterol backbone results in free ¹³¹I-iodide circulating in the body. As discussed previously, this free iodide is actively taken up by tissues with sodium-iodide symporters, most notably the thyroid gland. nih.gov Consequently, the accumulation of radioactivity in the thyroid during an experiment with ¹³¹I-iodocholesterol may not represent the biodistribution of the cholesterol molecule itself, but rather the sequestration of its cleaved radioisotope.

This process complicates the quantitative analysis of tracer uptake. For example, if a significant portion of the radioactivity measured in the blood or excreted in the urine is in the form of free ¹³¹I-iodide, it can lead to an inaccurate calculation of the pharmacokinetic parameters of the intact iodocholesterol. nih.gov In studies examining the disposition of other radioiodinated molecules, free iodide was detected in the plasma shortly after administration and represented the majority of the radioactivity in circulation after a few hours. nih.gov

Future Research Directions and Emerging Avenues for Iodocholesterol 131i and Its Analogs

Design and Synthesis of Next-Generation Radiolabeled Cholesterol Analogs with Enhanced Research Properties

The development of novel radiolabeled cholesterol analogs is a primary focus of future research, aiming to overcome the limitations of existing agents and to create probes with superior imaging characteristics. Key areas of advancement include the synthesis of analogs with different radioisotopes and modified chemical structures to enhance their in vivo performance.

One significant development is the creation of fluorinated analogs of NP-59, a well-established iodocholesterol (B1628986) derivative. snmjournals.org For instance, a fluorine-18 (B77423) (18F) labeled version of NP-59 has been synthesized to leverage the advantages of Positron Emission Tomography (PET) imaging. snmjournals.org PET offers higher resolution and sensitivity compared to the Single-Photon Emission Computed Tomography (SPECT) used with 131I-based agents. snmjournals.orgsnmjournals.org This 18F-FNP-59 analog has the potential to provide clearer images with a lower radiation dose to the patient. snmjournals.org

Researchers are also exploring cholesterol analogs with different functional groups to facilitate their detection and to study their interaction with cellular components. For example, cholesterol analogs containing a benzophenone (B1666685) group have been synthesized for use as photoaffinity labels to identify and study cholesterol-binding proteins. researchgate.net Another innovative approach involves the synthesis of alkyne cholesterol analogs that can be detected using click chemistry, offering a versatile tool for tracking cholesterol metabolism and its localization within cells. nih.gov These next-generation analogs are designed to provide more detailed insights into the complex roles of cholesterol in various biological processes.

Analog TypeRadioisotope/TagKey FeaturePotential Application
Fluorinated NP-5918FAllows for PET imagingImproved resolution and lower radiation dose in adrenal imaging
Benzophenone-containingPhotoreactive groupPhotoaffinity labelingIdentification of cholesterol-binding proteins
Alkyne cholesterolAlkyne moietyDetectable via click chemistryTracing cholesterol metabolism and subcellular localization

Integration of Iodocholesterol (131I) Studies with Advanced Preclinical Imaging Modalities (e.g., SPECT/CT)

The integration of Iodocholesterol (131I) scintigraphy with advanced anatomical imaging techniques like Computed Tomography (CT) has significantly enhanced its diagnostic utility. The use of hybrid SPECT/CT imaging provides both functional information from the radiotracer and detailed anatomical information from the CT scan, allowing for more precise localization of tracer uptake. nih.govhkjr.org

SPECT/CT has been shown to improve the interpretation of Iodocholesterol (131I) scans by accurately localizing focal uptake to the adrenal glands and distinguishing it from physiological uptake in other organs, such as the bowel. nih.gov This is particularly useful for identifying small adrenal lesions that may be difficult to resolve with planar imaging alone. snmjournals.org The improved image resolution and anatomical correlation provided by SPECT/CT can increase the confidence of study interpretation and improve diagnostic accuracy. nih.govnih.govresearchgate.net

Furthermore, SPECT/CT allows for a semiquantitative analysis of iodocholesterol uptake, which can be valuable for characterizing the functional status of adrenal masses. snmjournals.org This quantitative approach can help in differentiating between various types of adrenal abnormalities, such as hypersecreting adenomas and bilateral hyperplasia. snmjournals.org The routine use of SPECT/CT could also simplify imaging protocols by potentially reducing the number of required imaging time-points. hkjr.org

Exploration of Novel Research Targets and Biological Processes Amenable to Cholesterol Analog Tracing

While Iodocholesterol (131I) has been traditionally used for adrenal imaging, the development of new cholesterol analogs is opening up opportunities to explore a wider range of biological targets and processes. Cholesterol is a fundamental component of mammalian cell membranes and is involved in numerous cellular functions, making it a valuable target for tracing studies. nih.gov

One emerging area of research is the use of cholesterol analogs to study cholesterol metabolism in the context of various diseases. For example, there is growing interest in the role of cholesterol metabolism in nonalcoholic fatty liver disease (NAFLD) and Alzheimer's disease. nih.govmdpi.com Researchers have identified several genes and proteins involved in cholesterol metabolism that could serve as novel targets for diagnostic imaging and therapeutic interventions in these conditions. nih.govmdpi.com

The ability to trace the dynamic distribution of cholesterol in live cells is another exciting frontier. nih.gov Novel cholesterol analogs that can be visualized using live-cell imaging techniques are being developed to study the role of cholesterol in membrane organization, such as the formation of lipid microdomains. nih.gov These tools will be invaluable for investigating the intricate involvement of cholesterol in cellular signaling, transport, and storage. nih.gov

Research AreaPotential TargetBiological Process
Neurodegenerative DiseaseSREBP2, BACE1, GSK3BBrain cholesterol biosynthesis, amyloid-beta accumulation
Metabolic DiseaseMVK, HMGCS1, TM7SF2, FDPSCholesterol metabolism in NAFLD
Cell BiologyCell membranesDynamic distribution, lipid microdomain formation

Development of Standardized Research Protocols for Reproducibility in Iodocholesterol (131I) Studies

Ensuring the reproducibility of preclinical research is crucial for the reliable translation of findings into clinical practice. nih.gov The development of standardized research protocols for Iodocholesterol (131I) studies is essential for improving the consistency and comparability of results across different laboratories and research groups.

Standardized protocols should encompass all aspects of the research process, from the synthesis and quality control of the radiopharmaceutical to the image acquisition and analysis procedures. nih.govnih.gov This includes detailed specifications for the radiolabeling process, methods for assessing radiochemical purity, and standardized imaging parameters. For preclinical studies, this would also involve clear guidelines on animal models, housing conditions, and experimental procedures.

A key component of standardization is the adoption of transparent reporting practices. nih.gov Researchers should provide a clear and detailed account of their methods and data analysis plans to allow for independent verification and replication of their findings. nih.gov The creation of harmonized protocols can enhance the reproducibility of research and build confidence in the evidence generated from Iodocholesterol (131I) and other radiopharmaceutical studies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodocholesterol (131I)
Reactant of Route 2
Iodocholesterol (131I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.